molecular formula C22H20ClN5O2 B13354724 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B13354724
M. Wt: 421.9 g/mol
InChI Key: BFSOZVOBHFFKNF-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic organic compound that features a carbazole core linked to a triazole ring through a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring.

    Linking the Triazole Ring: The triazole ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Phenoxyacetamide Moiety: This involves the reaction of phenoxyacetic acid with an amine derivative to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.

    Reduction: Reduction reactions could potentially modify the triazole ring or the phenoxyacetamide moiety.

    Substitution: Various substitution reactions can occur, especially at the chlorine atom or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit the growth of microorganisms by targeting specific enzymes or cellular pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: can be compared with other carbazole derivatives or triazole-containing compounds.

    Carbazole Derivatives: Compounds like 9-ethylcarbazole or 3,6-dibromocarbazole.

    Triazole-Containing Compounds: Compounds such as fluconazole or itraconazole.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C22H20ClN5O2/c23-16-7-3-5-14-15-6-4-8-17(22(15)27-21(14)16)26-20(29)11-30-19-10-2-1-9-18(19)28-12-24-25-13-28/h1-3,5,7,9-10,12-13,17,27H,4,6,8,11H2,(H,26,29)

InChI Key

BFSOZVOBHFFKNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)COC4=CC=CC=C4N5C=NN=C5

Origin of Product

United States

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